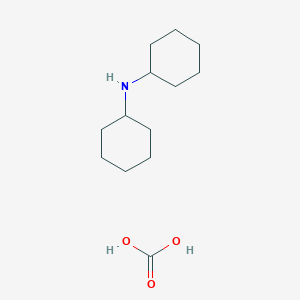

Dicyclohexylamine bicarbonate

Description

Contextualization within Amine-Bicarbonate Chemical Systems: Historical and Contemporary Academic Perspectives

Amine-bicarbonate chemical systems are central to numerous industrial and academic processes, most notably in the realm of carbon dioxide (CO₂) capture. mdpi.comresearchgate.net The fundamental reaction involves an amine, CO₂, and water, leading to the formation of protonated amines and bicarbonate ions. mdpi.comresearchgate.net Historically, aqueous solutions of amines like monoethanolamine (MEA) have been the benchmark for CO₂ scrubbing from flue gas. mdpi.com These primary amines typically react with CO₂ to form carbamates. mdpi.com

Contemporary research, however, has increasingly focused on secondary and tertiary amines, which favor the formation of bicarbonates. osti.gov The bicarbonate pathway is considered advantageous in certain applications as the energy required to regenerate the amine by breaking down the bicarbonate is lower than for carbamates. acs.org Dicyclohexylamine (B1670486), as a secondary amine, fits within this modern research trajectory. wikipedia.orgchemicalbook.com The reaction mechanism for tertiary amines involves the amine acting as a base to catalyze the hydration of CO₂, while secondary amines can participate more directly. mdpi.comosti.gov The study of these systems has evolved from a focus on simple alkanolamines to more complex structures, including sterically hindered and lipophilic amines, to optimize absorption capacity, reaction kinetics, and regeneration energy. mdpi.comd-nb.info

Significance of Amine-Bicarbonate Salt Formation in Fundamental Chemical Processes

The formation of amine-bicarbonate salts is a cornerstone of several key chemical applications.

Carbon Capture and Sequestration (CCUS): Amine scrubbing is a leading technology for post-combustion CO₂ capture. mdpi.com The reversible reaction of amines with CO₂ to form salts like bicarbonates allows for the capture of CO₂ from industrial emissions. frontiersin.org The efficiency of this process is heavily influenced by the type of amine used. While primary amines like MEA have fast reaction rates, they also have high regeneration energy costs. mdpi.com Systems utilizing amines that promote bicarbonate formation are being investigated to reduce this energy penalty. acs.org The formation of bicarbonate ions is a critical step, as their subsequent thermal decomposition releases CO₂ for storage or utilization. acs.orgresearchgate.netchemedx.orgchegg.com

Corrosion Inhibition: Dicyclohexylamine and its salts, including carbonates and nitrites, are well-established as volatile corrosion inhibitors (VCIs) or vapor phase inhibitors (VPIs). ampp.orguv.mxatamankimya.com These compounds are used to protect ferrous metals in enclosed systems, such as in packaging or boilers. ampp.orgatamankimya.com The inhibitor volatilizes from a source and condenses on the metal surface. uv.mx In the presence of moisture, the salt can hydrolyze, and the liberated amine neutralizes acidic gases like CO₂, raising the pH and creating a protective, alkaline environment that inhibits corrosion. uv.mxscribd.com The effectiveness of a VCI is related to its volatility; a more volatile inhibitor can saturate a space more quickly. ampp.org A mixture of dicyclohexylamine and oleylamine (B85491) has been shown to significantly decrease the corrosion rate of mild steel in CO₂-saturated environments by forming a protective film. researchgate.net

Organic Synthesis: In organic chemistry, dicyclohexylamine is frequently used as a base to form crystalline salts with acidic compounds, particularly N-protected amino acids. atamankimya.comatamankimya.com This salt formation is a powerful purification technique, as the resulting crystalline solids can be easily separated from reaction mixtures and recrystallized to a high purity. cdnsciencepub.comcdnsciencepub.com For example, dicyclohexylamine has been used to prepare the salt of N-Tfa-L-Glu-OMe, facilitating its isolation in high yield. cdnsciencepub.com While the bicarbonate is a specific salt, this broader utility highlights the amine's role in facilitating isolation and purification in complex synthetic pathways. orgsyn.org

The physicochemical properties of the parent amine, dicyclohexylamine, are fundamental to the formation and behavior of its bicarbonate salt.

Table 1: Physicochemical Properties of Dicyclohexylamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₃N | wikipedia.orgchemicalbook.com |

| Molar Mass | 181.323 g·mol⁻¹ | wikipedia.orgchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | wikipedia.orgchemicalbook.comnih.gov |

| Boiling Point | 255.8 °C (492.4 °F; 529.0 K) | wikipedia.orgchemicalbook.com |

| Melting Point | -0.1 °C (31.8 °F; 273.0 K) | wikipedia.org |

| Density | 0.912 g/cm³ | wikipedia.org |

| Solubility in Water | 0.8 g/L | wikipedia.org |

| pKa | 10.4 | nih.gov |

Identified Research Gaps and Emerging Opportunities in Dicyclohexylamine Bicarbonate Chemistry

Despite its established uses, the chemistry of this compound presents several areas for further investigation. A significant research gap exists in the detailed characterization of the solid-state structure and thermal decomposition kinetics of pure this compound, which are crucial for optimizing its performance in applications like corrosion inhibition and potential use in CO₂ storage materials. k-state.edursc.org

Emerging opportunities are apparent in several advanced research areas:

Phase-Separation Systems for CO₂ Capture: Research into thermomorphic lipophilic amine solvents that undergo thermally induced phase separation is a promising frontier. d-nb.info Systems using diamines with aminocyclohexyl groups have demonstrated robust and durable performance for direct air capture (DAC) by forming a solid carbamic acid phase that separates from the liquid amine. acs.org Exploring this compound within similar biphasic systems could lead to novel, energy-efficient capture cycles.

Advanced Materials and Catalysis: The use of dicyclohexylamine in forming metal complexes for catalysts is known. atamankimya.comatamankimya.com There is an opportunity to explore this compound itself, or its derivatives, as catalysts or catalyst precursors. Its basic nature and ability to interact with CO₂ could be harnessed in catalytic cycles for CO₂ utilization or other chemical transformations.

Further research into the fundamental thermodynamics and kinetics of the dicyclohexylamine-CO₂-water system will be critical to exploiting these opportunities and advancing the application of this compound in next-generation chemical technologies. osti.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbonic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h11-13H,1-10H2;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCMCIFBPJIBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481118 | |

| Record name | AGN-PC-0NI4XH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2869-44-5 | |

| Record name | AGN-PC-0NI4XH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Dicyclohexylamine Bicarbonate Formation

Direct Acid-Base Neutralization Pathways for Salt Crystallization

The most straightforward method for preparing dicyclohexylamine (B1670486) bicarbonate involves the direct neutralization reaction between dicyclohexylamine, a secondary amine, and carbonic acid. Carbonic acid is typically generated in situ by the introduction of carbon dioxide into an aqueous or mixed-solvent system. The amine acts as a base, accepting a proton, while the carbonic acid acts as the acid, donating a proton, to form the dicyclohexylammonium (B1228976) cation and the bicarbonate anion. The subsequent crystallization of the resulting salt from the solution is a critical step for isolation and purification.

The selection of a solvent is a critical parameter in the crystallization of dicyclohexylamine bicarbonate, profoundly impacting solubility, crystal growth, and potentially the polymorphic form of the final product. researchgate.net The ideal solvent for crystallization should dissolve the dicyclohexylamine reactant but exhibit low solubility for the this compound salt, especially at lower temperatures, to facilitate high recovery yields. quizlet.com

The properties of the solvent, such as polarity and its ability to form hydrogen bonds, influence the crystallization kinetics and crystal habit. researchgate.net In the context of this compound, protic solvents like water or alcohols can participate in the reaction mechanism by stabilizing intermediates and facilitating proton transfer. Water, in particular, is essential for the formation of carbonic acid from dissolved CO2 and plays a direct role in the bicarbonate formation pathway. acs.org Aprotic solvents, while potentially useful for dissolving the amine, may necessitate the presence of a certain amount of water to enable the reaction with CO2. acs.org The solvent system can also determine the resulting crystal morphology and whether different polymorphic forms are produced. researchgate.net

Table 1: Conceptual Influence of Solvent Properties on this compound Crystallization

| Solvent Property | Effect on Crystallization Process | Example Relevance |

| High Solute Solubility at High Temp. | Allows for complete dissolution of reactants and impurities. | Essential for initial reaction setup and purification by recrystallization. quizlet.com |

| Low Product Solubility at Low Temp. | Maximizes the yield of precipitated salt upon cooling. | Key for efficient product recovery. quizlet.com |

| Protic Nature (e.g., Water, Ethanol) | Can facilitate the formation of carbonic acid and stabilize the bicarbonate ion through hydrogen bonding. | Water is crucial for the reaction of amines with CO2 to form bicarbonates. acs.orgresearchgate.net |

| Aprotic Nature (e.g., Hexane, Toluene) | Can be used as anti-solvents to induce precipitation. | Often used in mixed-solvent systems to reduce the solubility of the salt and improve yield. rowan.edu |

| Viscosity | Affects mass transfer and diffusion rates, influencing nucleation and crystal growth kinetics. | Higher viscosity can slow down crystal growth, potentially leading to smaller crystals. |

The stoichiometry of the acid-base neutralization reaction is fundamental to achieving a high yield and purity of this compound. The reaction between dicyclohexylamine and carbonic acid proceeds in a 1:1 molar ratio.

C₁₂H₂₃N + H₂CO₃ → [C₁₂H₂₃NH₂]⁺[HCO₃]⁻

To maximize the conversion to the desired salt, reactants are ideally combined in equimolar amounts. rsc.org Using a significant excess of dicyclohexylamine could lead to a final product contaminated with unreacted amine. Conversely, an excess of carbonic acid (generated from excess CO2) is less problematic as the unreacted CO2 can be easily removed, but it does not necessarily improve the yield beyond the stoichiometric limit imposed by the amine.

Table 2: Example Stoichiometric Calculation for this compound Synthesis

| Parameter | Value | Calculation/Note |

| Reactant 1 | Dicyclohexylamine (DCHA) | Formula: C₁₂H₂₃N |

| Reactant 2 | Carbonic Acid (H₂CO₃) | Formed from CO₂ + H₂O |

| Molar Mass of DCHA | 181.32 g/mol | - |

| Molar Mass of DCHA Bicarbonate | 243.34 g/mol | C₁₃H₂₅NO₃ |

| Starting Mass of DCHA | 10.0 g | Example value |

| Moles of DCHA | 0.055 mol | 10.0 g / 181.32 g/mol |

| Stoichiometric Moles of Product | 0.055 mol | Based on a 1:1 molar ratio siyavula.com |

| Theoretical Yield of Product | 13.38 g | 0.055 mol * 243.34 g/mol chemnotcheem.com |

| Actual Yield (Measured) | 12.31 g | Hypothetical experimental result |

| Percentage Yield | 92.0% | (12.31 g / 13.38 g) * 100% youtube.com |

Alternative Synthetic Routes to this compound

Beyond direct neutralization in a single pot, alternative methodologies can be employed, often leveraging the properties of dicyclohexylamine in different chemical contexts, such as its use as a CO2 capture agent.

Dicyclohexylamine is among the amines investigated for carbon dioxide (CO2) capture from industrial gas streams or the atmosphere. acs.orggoogle.com In these processes, a solution of the amine is used to absorb CO2. As a secondary amine, dicyclohexylamine can react with CO2 through two primary pathways, depending on the presence of water. doe.gov

Carbamate (B1207046) Formation (Anhydrous/Low-Water Conditions): Two molecules of the amine react with one molecule of CO2 to form a dicyclohexylammonium dicyclohexylcarbamate salt.

Bicarbonate Formation (Aqueous Conditions): In the presence of water, the amine reacts with CO2 to directly form the this compound salt. researchgate.net The water participates in the reaction, allowing for the formation of the bicarbonate ion. acs.org

The capture process can be designed to facilitate the precipitation of the bicarbonate salt as it forms, especially in non-aqueous or mixed-solvent systems where the salt has low solubility. acs.orgwvu.edu This solid-liquid phase separation offers a method for both capturing CO2 and synthesizing the salt in a single process. acs.org The captured CO2 can later be released by heating the salt, regenerating the amine for further use, or the stable salt can be isolated as the final product.

Another synthetic strategy involves the precipitation of this compound from a solution that already contains a high concentration of bicarbonate ions. This can be achieved by dissolving a soluble bicarbonate salt, such as sodium bicarbonate or potassium bicarbonate, in an aqueous or mixed-solvent system. orgsyn.orggoogle.com

Upon the addition of dicyclohexylamine to this bicarbonate-rich solution, a salt exchange or precipitation reaction can occur. Dicyclohexylamine, being a strong organic base, will be protonated. If this compound is less soluble in the chosen solvent system than the initial inorganic bicarbonate salt, it will precipitate out of the solution upon reaching its solubility limit. dss.go.th The efficiency of this method depends heavily on the relative solubilities of the salts involved and the solvent composition. The addition of a co-solvent in which the target salt is insoluble can be used to drive the precipitation and increase the product yield.

Mechanistic Elucidation of Salt Formation Kinetics

The mechanism of salt formation between a secondary amine like dicyclohexylamine and CO2 in the presence of water is a multi-step process. The initial and rate-determining step is typically the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the CO2 molecule. acs.org This leads to the formation of a zwitterionic intermediate, carbamic acid.

C₁₂H₂₃N + CO₂ ⇌ (C₆H₁₁)₂N⁺H-COO⁻ (Carbamic Acid)

Following its formation, the carbamic acid intermediate is unstable and can follow two main pathways:

Deprotonation by a Base: A second molecule of dicyclohexylamine (or another base present) can deprotonate the nitrogen on the carbamic acid, leading to the formation of a carbamate ion. This is the dominant pathway in non-aqueous systems.

Reaction with Water: In aqueous solutions, the carbamic acid can react with water. The water molecule acts as a base, abstracting the proton from the nitrogen, while the carbamic acid moiety rearranges to form the bicarbonate ion and a protonated amine (dicyclohexylammonium ion). acs.orgresearchgate.net

Reaction Rate Determination under Varied Environmental Conditions

The formation of this compound from the reaction of dicyclohexylamine with carbon dioxide is a process of interest in various chemical applications, including its role as a potential carbon capture agent. The kinetics of this reaction, particularly how the rate changes with environmental conditions such as temperature and pressure, are crucial for understanding and optimizing its formation.

While extensive kinetic data for the specific formation of this compound is not widely available in publicly accessible literature, the general principles of amine-carbon dioxide reactions provide a framework for understanding the expected behavior. For secondary amines like dicyclohexylamine, the reaction with CO2 is known to proceed, though kinetic studies on analogous lipophilic amines have occasionally excluded dicyclohexylamine due to a comparatively slower reaction rate when benchmarked against primary amines like monoethanolamine (MEA).

The reaction of CO2 with aqueous solutions of tertiary amines, which, like the dicyclohexylamine-CO2 system, can lead to bicarbonate formation, has been studied more extensively. For instance, in the reaction of CO2 with N-methyldiethanolamine (MDEA), the process is observed to be under a moderately fast reaction regime with second-order kinetics. ugr.es The reaction rate constant (k) in such systems shows a clear dependence on temperature, typically following an Arrhenius-type relationship where the rate constant increases with temperature. For MDEA, one study derived an expression for the kinetic constant as a function of temperature (T): ln k = 22.4 − 6243.5/T. ugr.es

Table 1: Illustrative Kinetic Data for CO2 Absorption in an Aqueous Tertiary Amine (MDEA) Solution at Constant Pressure

| Temperature (K) | Initial MDEA Concentration (M) | CO2 Absorbed per Unit Area and Time (Q x 10^5 kmol/m²s) |

| 313 | 0.1109 | ~2 |

| 313 | 0.1969 | ~3 |

| 313 | 0.2854 | ~4 |

| 313 | 0.4070 | ~5.5 |

| 313 | 0.6073 | ~7 |

| 313 | 1.094 | ~10 |

| 313 | 2.778 | ~18 |

This table is based on data for N-methyldiethanolamine (MDEA) and is provided for illustrative purposes to show typical trends in amine-CO2 reactions. Specific data for dicyclohexylamine is not available. ugr.es

Identification of Intermediate Species in Solution and Solid Phases

The reaction between a secondary amine like dicyclohexylamine and carbon dioxide, particularly in the presence of water, is generally understood to proceed through one or more intermediate species before the final bicarbonate salt is formed. The primary intermediate expected is the corresponding carbamate.

In the initial, anhydrous or low-water phase of the reaction, dicyclohexylamine is expected to react with CO2 to form a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine to yield a dicyclohexylammonium dicyclohexylcarbamate salt. The formation of carbamates is a common and well-documented initial step in the reaction of primary and secondary amines with CO2. nih.gov

Carbamate Formation: 2 (C₆H₁₁)₂NH + CO₂ ⇌ [(C₆H₁₁)₂NH₂]⁺[(C₆H₁₁)₂NCOO]⁻

Carbamate Hydrolysis to Bicarbonate: [(C₆H₁₁)₂NH₂]⁺[(C₆H₁₁)₂NCOO]⁻ + H₂O ⇌ [(C₆H₁₁)₂NH₂]⁺[HCO₃]⁻ + (C₆H₁₁)₂NH

Spectroscopic techniques are crucial for the identification of these species in both solution and solid phases.

Solution Phase Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for distinguishing between carbamate and bicarbonate species in solution. researchgate.net The carbon atom in the carbamate group typically resonates at a different chemical shift compared to the carbon in the bicarbonate ion. For instance, in studies of other amine-CO2 systems, the bicarbonate peak appears around 160-162 ppm, while carbamate peaks are observed at slightly different values. researchgate.netresearchgate.net ¹H NMR can also be used to monitor changes in the chemical environment of the protons on the cyclohexyl rings and the amine proton upon reaction with CO2. uct.ac.za

Solid Phase Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly effective for identifying the functional groups present in the solid product. The presence of bicarbonate can be confirmed by characteristic absorption bands. In studies of similar systems, bicarbonate peaks are typically observed in the regions of 1300-1400 cm⁻¹ (C-OH stretches) and around 1600 cm⁻¹. researchgate.net Carbamate species would show characteristic peaks for the N-COO⁻ group. By comparing the FTIR spectrum of the reaction product with that of pure dicyclohexylamine, the formation of new species can be readily identified. nih.govchemicalbook.comspectrabase.com

While the direct isolation and crystallographic characterization of the dicyclohexylamine carbamate intermediate are not extensively reported, the analysis of analogous systems strongly supports its transient existence. The final solid product, this compound, can be characterized by these spectroscopic methods to confirm its identity and purity.

Table 2: Spectroscopic Data for Identification of Key Species

| Species | Analytical Technique | Key Spectroscopic Features (Typical Regions) |

| Dicyclohexylamine (starting material) | ¹H NMR | Complex multiplets for cyclohexyl protons and a signal for the N-H proton. chemicalbook.com |

| FTIR | N-H stretching and bending vibrations, C-H stretching and bending vibrations. spectrabase.com | |

| Dicyclohexylammonium Carbamate (intermediate) | ¹³C NMR | Signal for the carbamate carbon (-NCOO⁻). |

| FTIR | Asymmetric and symmetric stretching of the -NCOO⁻ group. | |

| Dicyclohexylammonium Bicarbonate (product) | ¹³C NMR | Signal for the bicarbonate carbon (~160-162 ppm). researchgate.netresearchgate.net |

| FTIR | Bands for C-OH stretching (~1300-1400 cm⁻¹) and other carbonate/bicarbonate vibrations. researchgate.net |

Advanced Spectroscopic Characterization of Dicyclohexylamine Bicarbonate

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are highly sensitive to the chemical environment, bond strength, and intermolecular interactions, making them invaluable for structural analysis. nih.gov Both methods provide a unique molecular fingerprint, but they are based on different physical principles: FTIR measures the absorption of infrared light, while Raman spectroscopy involves the inelastic scattering of laser photons.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups and study intermolecular forces, such as hydrogen bonding. spectrabase.com In dicyclohexylamine (B1670486) bicarbonate, the formation of the salt involves the transfer of a proton from carbonic acid to the nitrogen atom of dicyclohexylamine, resulting in the dicyclohexylammonium (B1228976) cation [(C₆H₁₁)₂NH₂⁺] and the bicarbonate anion [HCO₃⁻]. This ionic interaction is primarily governed by strong hydrogen bonds between the ammonium (B1175870) group and the bicarbonate anion.

The FTIR spectrum of dicyclohexylamine bicarbonate would exhibit characteristic absorption bands from both the cation and the anion. The dicyclohexylamine moiety is characterized by C-H stretching vibrations of the cyclohexyl rings, typically observed in the 2850-2950 cm⁻¹ region. chemicalbook.comnist.gov The crucial N-H bond of the secondary amine, which becomes an N-H⁺ bond in the cation, would show significant changes. The N-H stretching vibration in the free amine is altered upon protonation, and new broad absorption bands associated with the N-H⁺ stretching and bending modes are expected, often overlapping with the C-H stretching region and appearing in the 1500-1600 cm⁻¹ range, respectively.

The bicarbonate anion introduces several distinct vibrational modes. These include the C=O stretching, C-O stretching, and O-H vibrations. researchgate.net Studies on hydrated bicarbonate clusters have shown that the vibrational frequencies of the anion are highly sensitive to hydrogen bonding. researchgate.net For instance, peaks corresponding to the bicarbonate group are expected around 1300-1400 cm⁻¹ and near 1600 cm⁻¹. researchgate.net The strong hydrogen bonding network between the dicyclohexylammonium cation and the bicarbonate anion would lead to shifts and broadening of the N-H⁺ and O-H vibrational bands, providing direct evidence of the ionic association.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Originating Moiety | Notes |

|---|---|---|---|

| ~2850-2950 | C-H Stretching | Dicyclohexylamine | Symmetric and asymmetric stretching of CH₂ groups. |

| ~2400-2800 | N-H⁺ Stretching | Dicyclohexylammonium | Broad band due to strong hydrogen bonding. |

| ~1600 | -NH₂⁺ Bending | Dicyclohexylammonium | Asymmetric bending. |

| ~1600 | C=O Stretch | Bicarbonate | May overlap with ammonium bending. |

| ~1300-1400 | C-O-H Bending / C-O Stretch | Bicarbonate | Characteristic bicarbonate absorption. |

| ~1000-1200 | C-N Stretching | Dicyclohexylamine | |

| ~800-950 | O-C-O Bending / O-H Out-of-Plane Bend | Bicarbonate |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is complementary to FTIR, as it detects vibrations that cause a change in the polarizability of a molecule. uu.nl This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations, and it is less sensitive to water, making it suitable for studying aqueous systems. nih.gov

For this compound, Raman spectroscopy would provide detailed information about the carbon skeleton of the cyclohexyl rings and the symmetric vibrations of the bicarbonate anion. The C-C stretching and CH₂ twisting and rocking modes of the cyclohexane (B81311) rings, which are often weak in FTIR, would produce strong signals in the Raman spectrum, offering insights into the conformational state of the rings (e.g., chair conformation). nih.gov

The bicarbonate anion also possesses Raman-active modes. The symmetric stretching of the C-O bonds in the bicarbonate ion would be a prominent feature. The position of these bands can be influenced by the strength of the hydrogen bonding interactions with the dicyclohexylammonium cation. uu.nl By comparing the Raman and FTIR spectra, a more complete vibrational profile of this compound can be achieved, aiding in a comprehensive structural elucidation.

Spectroscopic Analysis of Solid-State Polymorphs and Phase Transitions

Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each with distinct physical properties. google.comacs.org These different crystal lattices result in different intermolecular interactions, which can be detected by vibrational spectroscopy. Both FTIR and Raman spectroscopy are powerful tools for identifying and characterizing polymorphs, as different crystal packing arrangements lead to subtle but measurable differences in the vibrational spectra, such as peak shifts, splitting, or changes in relative intensities. acs.org

For this compound, different polymorphs would exhibit variations in the hydrogen bonding network between the dicyclohexylammonium and bicarbonate ions. These variations would directly impact the N-H⁺ and O-H stretching and bending frequencies in the FTIR spectrum and the lattice vibrations (low-frequency modes) in the Raman spectrum. By analyzing these spectral differences, it is possible to distinguish between different polymorphic forms and study phase transitions induced by temperature or pressure. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. researchgate.net It provides information on the chemical environment, connectivity, and dynamics of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR (¹H NMR) for Dicyclohexylamine Moiety Conformational Studies

¹H NMR spectroscopy provides detailed information about the number and type of protons in a molecule. In the dicyclohexylamine moiety of this compound, the protons on the two cyclohexane rings would give rise to a series of complex, overlapping signals in the aliphatic region of the spectrum, typically between 1.0 and 3.0 ppm. chemicalbook.com

The key proton signals for structural confirmation include:

N-H Protons: The protonation of the amine nitrogen to form the ammonium ion [R₂NH₂⁺] results in two protons attached to the nitrogen. These protons are acidic and their chemical shift would be highly dependent on the solvent, concentration, and temperature. They would likely appear as a broad signal further downfield.

C-H Proton Alpha to Nitrogen: The proton on the carbon atom directly bonded to the nitrogen (the methine proton) would be expected to shift downfield compared to the other ring protons due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom. chemicalbook.com

Cyclohexyl Protons: The remaining methylene (B1212753) protons of the cyclohexyl rings would appear as a complex set of multiplets in the upfield region of the spectrum. chemicalbook.com The specific chemical shifts and coupling patterns can provide information about the conformational preferences of the cyclohexyl rings, such as whether they adopt a stable chair conformation.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. libretexts.org Unlike ¹H NMR spectra, proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each non-equivalent carbon atom, making them simpler to interpret. savemyexams.com

For this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the dicyclohexylamine cation and a single signal for the bicarbonate anion. chemicalbook.com

Dicyclohexylamine Carbons: The spectrum would display several signals corresponding to the different carbon environments within the cyclohexyl rings. Due to the symmetry of the molecule, fewer than 12 signals might be expected if the two rings are equivalent. The carbon atom alpha to the nitrogen (C-N) would be the most downfield of the ring carbons, typically appearing in the 50-60 ppm range. chemicalbook.com The other cyclohexyl carbons would resonate at higher fields (further upfield).

Bicarbonate Carbon: The bicarbonate anion [HCO₃⁻] would give rise to a single resonance in the downfield region of the spectrum, typically around 160-165 ppm. pitt.eduresearchgate.net The exact chemical shift can be sensitive to pH and the solvent environment.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ) / ppm | Moiety | Notes |

|---|---|---|---|

| C-N (methine) | ~50-60 | Dicyclohexylamine | Shifted downfield due to attachment to nitrogen. |

| Cyclohexyl CH₂ | ~20-40 | Dicyclohexylamine | Multiple peaks for non-equivalent methylene carbons. |

| Bicarbonate (C=O) | ~160-165 | Bicarbonate | Characteristic shift for a carbonate/bicarbonate carbon. |

Mass Spectrometry (MS) for Purity Assessment and Ion Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight, assessing the purity, and studying the fragmentation pathways of chemical compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of species in solution. nih.govmdpi.com It allows for the gentle transfer of ions from the solution phase to the gas phase, often preserving non-covalent interactions. uvic.ca This makes it an ideal method for studying the solution-phase speciation of this compound, which exists as an ionic pair in solution.

In a typical ESI-MS experiment, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. libretexts.org For this compound, one would expect to observe the dicyclohexylammonium cation ([M+H]⁺) in the positive ion mode. The bicarbonate anion would be observed in the negative ion mode.

The technique can also be used to detect impurities and byproducts. The high sensitivity and specificity of ESI-MS allow for the identification of even minor components in a sample mixture. mdpi.com Furthermore, by coupling ESI-MS with tandem mass spectrometry (MS/MS), it is possible to induce fragmentation of the parent ions and analyze the resulting fragment ions. This provides valuable structural information and can aid in the confirmation of the compound's identity. researchgate.net

| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| Dicyclohexylammonium | [C₁₂H₂₄N]⁺ | - |

| Bicarbonate | - | [HCO₃]⁻ |

This table is based on the expected behavior of this compound in ESI-MS and does not represent actual experimental data.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally fragile molecules, though it can also be applied to smaller molecules. wikipedia.orgcreative-proteomics.com In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. wikipedia.orgnih.gov

For the solid-state characterization of this compound, MALDI-MS can be used to confirm the molecular weight and assess the homogeneity of the solid sample. frontiersin.org The resulting spectrum would be expected to show a prominent peak corresponding to the dicyclohexylammonium cation. The choice of matrix is crucial for successful MALDI analysis and is selected based on its ability to absorb the laser wavelength and promote ionization of the analyte. mdpi.com

| Technique | Ionization Method | Primary Application for this compound | Expected Primary Ion |

| ESI-MS | Soft ionization from solution | Solution-phase speciation and purity | Dicyclohexylammonium cation |

| MALDI-MS | Soft ionization from solid state | Solid-state homogeneity and molecular weight confirmation | Dicyclohexylammonium cation |

This interactive table summarizes the application of mass spectrometry techniques for the analysis of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. fzu.cz

Single Crystal X-ray Diffraction (SCXRD) provides precise information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. uol.deuhu-ciqso.es By diffracting X-rays off a single crystal of this compound, it is possible to determine the exact arrangement of the dicyclohexylammonium cations and bicarbonate anions in the crystal lattice. ceitec.cz This includes the nature of the hydrogen bonding interactions between the ions, which are crucial for the stability of the crystal structure. The resulting electron density map allows for the unambiguous determination of the atomic positions. fzu.cz

No specific single-crystal X-ray diffraction data for this compound was found in the search results. The information presented is based on the general capabilities of the technique.

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.comncl.ac.uk Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. americanpharmaceuticalreview.com

For this compound, PXRD can be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Assess the purity of a sample by detecting the presence of other crystalline phases. researchgate.net

Investigate the existence of different polymorphic forms, which can have different physical properties. researchgate.net

The PXRD pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure of the material.

No specific powder X-ray diffraction patterns for this compound were found in the search results. The description is based on the general principles and applications of PXRD.

Solution Chemistry and Intermolecular Interactions of Dicyclohexylamine Bicarbonate

Acid-Base Equilibria and Protonation States in Aqueous and Non-Aqueous Solvents

Dicyclohexylamine (B1670486) bicarbonate, formed from the reaction of the weak base dicyclohexylamine and the weak acid carbonic acid, exhibits complex acid-base equilibria in solution. The protonation state of the dicyclohexylamine cation and the speciation of the bicarbonate anion are highly dependent on the nature of the solvent and the pH of the medium.

In aqueous solutions, dicyclohexylamine (DCHA) acts as a Brønsted-Lowry base, accepting a proton from water to form the dicyclohexylammonium (B1228976) ion, (C₆H₁₁)₂NH₂⁺. riversidelocalschools.com The bicarbonate ion (HCO₃⁻) is amphoteric, capable of acting as either an acid or a base. riversidelocalschools.com The relevant equilibria are:

(C₆H₁₁)₂NH + H₂O ⇌ (C₆H₁₁)₂NH₂⁺ + OH⁻ (Base dissociation of DCHA) HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻ (Bicarbonate as a base) HCO₃⁻ + H₂O ⇌ CO₃²⁻ + H₃O⁺ (Bicarbonate as an acid)

The dominant species is dictated by the solution's pH. In acidic to neutral conditions, the dicyclohexylammonium cation is the primary form of the amine. The equilibrium between carbonic acid, bicarbonate, and carbonate is governed by their respective pKa values (pKa₁ ≈ 6.35, pKa₂ ≈ 10.33 in pure water at 25°C). researchgate.net Bicarbonate is the predominant species in the pH range between these two pKa values. researchgate.net

The presence of numerous ions in solutions like seawater can shift these equilibria. researchgate.net The strength of dicyclohexylamine as a base is influenced by inductive effects and steric hindrance from the bulky cyclohexyl groups. d-nb.info

In non-aqueous solvents, the equilibria can be significantly different. The solvent's polarity, proticity, and dielectric constant play crucial roles. u-szeged.hu In less polar organic solvents, the formation of ion pairs and larger aggregates is more favorable. Dicyclohexylamine is soluble in many common organic solvents but has low solubility in water. atamanchemicals.comnih.gov The choice of solvent can differentiate the strength of weak acids and bases. u-szeged.hu For instance, in the presence of a strong acid like HCl, dicyclohexylamine forms the dicyclohexylammonium chloride salt, which has limited solubility. atamanchemicals.comquizlet.com

Table 1: Protonation Equilibria of Dicyclohexylamine Bicarbonate Components in Aqueous Solution This table is interactive. Click on the headers to sort.

| Equilibrium Reaction | Description | Controlling Factor |

|---|---|---|

| (C₆H₁₁)₂NH + H₂O ⇌ (C₆H₁₁)₂NH₂⁺ + OH⁻ | Basicity of Dicyclohexylamine | pH, pKb of DCHA |

| HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻ | Bicarbonate acting as a base | pH, pKa₁ of H₂CO₃ |

Self-Assembly and Aggregation Phenomena in Solution

This compound, being an amphiphilic salt, can exhibit self-assembly and aggregation in solution, driven by a combination of electrostatic and hydrophobic interactions. The dicyclohexylammonium cation possesses significant nonpolar character due to the two cyclohexyl rings, while the bicarbonate anion is ionic.

This amphiphilic nature can lead to the formation of micelles or other aggregates in aqueous solution, particularly as the concentration increases. The formation of such aggregates is a strategy to minimize the unfavorable interactions between the hydrophobic cyclohexyl groups and water molecules. Research on related systems, such as those involving dicyclohexylamine as a base, indicates its use in forming nano-emulsions and other organized structures. google.com The self-assembly process is influenced by factors like pH, which affects the charge on the headgroup and can trigger the formation of gel-like structures. nih.gov

In organic solvents, the aggregation behavior is different. The driving force is often the interaction between the ionic portions of the salt. In low-polarity solvents, ion pairs and higher-order ionic clusters are expected to form. This aggregation in nonpolar environments is a key feature of many supramolecular systems. acs.org The formation of fibrillar networks leading to gelation has been observed in cyclohexane-derived gelators, a process highly dependent on the chemical structure and the solvent. nih.govtdx.cat

The study of similar amine-based systems for CO₂ capture reveals that the reaction products, which include bicarbonate and carbamate (B1207046) salts, can precipitate from solution, indicating strong aggregation leading to phase separation. d-nb.infoacs.org This phenomenon is central to certain applications where the formation of a solid phase is desirable. acs.org

Interactions with Solvent Molecules: Solvation Shell Characterization

The interactions between this compound and solvent molecules are critical to its solubility and reactivity. The solvation process involves the endothermic breaking of solute-solute and solvent-solvent interactions and the exothermic formation of new solute-solvent interactions. researchgate.net

In aqueous solutions, the dicyclohexylammonium cation, (C₆H₁₁)₂NH₂⁺, is solvated by water molecules. The primary solvation sphere around the charged -NH₂⁺- group involves hydrogen bonding with water. However, the bulky, nonpolar cyclohexyl groups disrupt the hydrogen-bonding network of water, leading to hydrophobic hydration. This involves the formation of a structured "cage" of water molecules around the nonpolar groups.

In non-aqueous solvents, the nature of solvation changes dramatically. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the cation will be solvated by the negative end of the solvent dipole, while the anion is less strongly solvated. In nonpolar solvents, solvation is much weaker, and as mentioned, the ions tend to associate strongly with each other. u-szeged.hu The choice of solvent is critical in processes like crystallization, where the compound should be soluble in the hot solvent but insoluble when cold. quizlet.com

The solvation shell can be characterized using techniques like NMR spectroscopy, which can detect changes in the chemical environment of the solute upon dissolution and aggregation. acs.org

Effects of Ionic Strength and Temperature on Solution Behavior

The behavior of this compound in solution is sensitive to both ionic strength and temperature.

Effect of Ionic Strength: The ionic strength of a solution, a measure of the total concentration of ions, can significantly influence acid-base equilibria and solubility. An increase in ionic strength can affect the activity coefficients of the ions, thereby shifting equilibrium positions. britannica.com In the context of this compound, increasing ionic strength can screen the electrostatic interactions between the dicyclohexylammonium cation and the bicarbonate anion, potentially reducing the extent of ion pairing and increasing solubility. However, high concentrations of other salts can also lead to a "salting-out" effect, decreasing the solubility of the organic salt. The effect of ionic strength is complex and can influence reaction rates and the stability of complexes in solution. researchgate.netnih.gov For instance, in some systems, increasing ionic strength has minimal effect on reactivity, suggesting that electrostatic repulsion is not the dominant factor. nih.gov

Effect of Temperature: Temperature affects solubility, reaction kinetics, and equilibria. The dissolution of a solid can be either endothermic (requiring heat) or exothermic (releasing heat). nih.govlibretexts.org

Endothermic Dissolution : If the energy required to break the crystal lattice bonds is greater than the energy released upon solvation, the dissolution is endothermic. In this case, solubility increases with increasing temperature. libretexts.org This is the most common scenario for solids. libretexts.org

Exothermic Dissolution : If the energy released upon solvation is greater, the dissolution is exothermic, and solubility decreases with increasing temperature. libretexts.org

Table 2: Influence of Ionic Strength and Temperature on this compound Solution Properties This table is interactive. Click on the headers to sort.

| Parameter | Effect on Solution Behavior | General Trend/Observation | Reference |

|---|---|---|---|

| Ionic Strength | Influences activity coefficients, ion pairing, and solubility. | Can screen electrostatic interactions, potentially increasing solubility or causing "salting-out". | nih.gov |

| Temperature | Affects solubility based on the enthalpy of dissolution. | Solubility typically increases with temperature for endothermic processes. | nih.govlibretexts.org |

| Temperature | Influences reaction rates and equilibrium constants. | Higher temperatures generally increase reaction rates. | researchgate.net |

Investigation of Ion Pairing and Complex Formation in Solution

In solution, the dicyclohexylammonium cation and the bicarbonate anion can associate to form an ion pair. This phenomenon, known as ion pairing, is driven by electrostatic attraction and is particularly significant in solvents with low to moderate dielectric constants. wikipedia.org Even in water, where the high dielectric constant weakens electrostatic forces, ion pairing can occur, especially at higher concentrations. nih.gov

There are different types of ion pairs: wikipedia.org

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them.

Solvent-Shared or Solvent-Separated Ion Pair (SIP): One or more solvent molecules are located between the cation and anion.

The formation of an ion pair effectively creates a more neutral, and often more hydrophobic, species. nih.gov This can influence the compound's partitioning behavior between different phases and its transport across membranes. nih.gov The formation of these ion pairs can be studied using various spectroscopic techniques, which can distinguish between free ions and associated pairs. marquette.edu

Beyond simple ion pairing, this compound can participate in more complex equilibria. For instance, dicyclohexylamine itself can be used to form salts with other molecules, such as in the purification of montelukast, where the dicyclohexylamine salt is specifically formed and isolated. google.com The bicarbonate ion is also known to form complexes with metal ions. d-nb.info In a solution containing other species, competitive complex formation could occur. The interaction between organic acids and sodium bicarbonate, for example, is a well-studied reaction where the products can affect the properties of the solution. nih.gov

Theoretical and Computational Chemistry Approaches to Dicyclohexylamine Bicarbonate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and bonding within a molecule or molecular complex. nih.gov These calculations provide fundamental information about geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. aalto.fi For dicyclohexylamine (B1670486) bicarbonate, DFT is instrumental in performing geometry optimization to find the most stable three-dimensional arrangement of atoms—the structure corresponding to the minimum energy on the potential energy surface.

This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. Such calculations would be performed on the individual dicyclohexylammonium (B1228976) and bicarbonate ions, as well as the ion pair, to understand the intrinsic geometries and the effects of ion pairing. Key parameters obtained from DFT optimization include bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise geometry of the N-H bond in the cation that interacts with the oxygen atoms of the bicarbonate anion. Energy minimization provides the relative stability of different possible isomers or conformations.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Dicyclohexylammonium Cation This table presents hypothetical data typical of what would be obtained from a DFT geometry optimization calculation.

| Parameter | Description | Calculated Value |

|---|---|---|

| C-N Bond Length | Length of the bond between a cyclohexyl carbon and the nitrogen atom | ~1.50 Å |

| N-H Bond Length | Length of the bond between the nitrogen and hydrogen atoms | ~1.03 Å |

| C-N-C Bond Angle | Angle formed by the two cyclohexyl rings and the central nitrogen | ~115° |

| H-N-C Bond Angle | Angle involving the ammonium (B1175870) proton, nitrogen, and a cyclohexyl carbon | ~109° |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy.

For dicyclohexylamine bicarbonate, these high-accuracy methods would be employed to refine the energies obtained from DFT and to provide a more precise description of the electronic structure and the nature of the ionic bond between the dicyclohexylammonium cation and the bicarbonate anion. While computationally more demanding than DFT, ab initio methods are the gold standard for calculating properties like ionization potentials, electron affinities, and reaction barriers. nih.gov They are particularly useful for benchmarking the results from less computationally expensive methods like DFT.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid States

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of complex systems, providing a "computational microscope" to observe molecular motion.

For this compound, MD simulations are essential for understanding its behavior in condensed phases, such as in an aqueous solution or in its crystalline solid state. These simulations can model systems containing thousands of atoms over timescales from picoseconds to microseconds.

The dicyclohexylammonium cation has significant conformational flexibility due to the two cyclohexane (B81311) rings. Each ring can adopt various conformations, primarily the stable "chair" form and the less stable "boat" and "twist-boat" forms. MD simulations allow for the exploration of the potential energy surface of the cation to identify the most populated and stable conformations. nih.gov The simulation tracks the transitions between different conformational states, providing insights into the flexibility of the cation and the energy barriers between different shapes. This analysis is crucial for understanding how the cation's shape influences its interactions with the bicarbonate anion and solvent molecules.

In both solution and the solid state, the interactions between the dicyclohexylammonium cation and the bicarbonate anion are dominated by strong electrostatic forces and hydrogen bonding. The protonated amine group (–NH₂⁺–) of the cation acts as a hydrogen bond donor, while the oxygen atoms of the bicarbonate anion (HCO₃⁻) are strong hydrogen bond acceptors.

MD simulations can explicitly model these interactions. In a simulation of this compound in water, the model would include the ion pair and numerous water molecules. The simulation would reveal the structure of the hydration shells around the ions and the dynamics of the hydrogen bond network formed between the ions, and between the ions and water. analis.com.my Analysis tools like the Radial Distribution Function (RDF) can be used to quantify these interactions, showing the probable distance between specific atoms (e.g., the ammonium hydrogen and a bicarbonate oxygen). analis.com.my

Table 2: Key Intermolecular Interactions Studied via MD Simulations This table outlines the primary interactions that would be analyzed in an MD simulation of aqueous this compound.

| Interaction Type | Description | Information Gained from MD |

|---|---|---|

| Cation-Anion Hydrogen Bonding | Hydrogen bond between the N-H group of the cation and an oxygen of the bicarbonate anion. | Bond lifetime, distance, and angular distribution; stability of the ion pair. |

| Ion-Water Hydrogen Bonding | Hydrogen bonds between the ions and surrounding water molecules. | Structure of hydration shells, coordination numbers, solvent dynamics. |

| Van der Waals Interactions | Non-polar interactions involving the cyclohexyl rings. | Influence on packing in the solid state and aggregation in solution. |

Spectroscopic Property Prediction and Validation through Computational Models

Computational models are highly effective at predicting various spectroscopic properties. After performing a geometry optimization using a method like DFT, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra.

For this compound, calculating the vibrational spectrum would allow for the assignment of specific molecular motions (e.g., N-H stretch, C=O stretch, C-H bends) to experimentally observed spectral bands. nih.gov This comparison serves as a critical validation of the computational model; good agreement between the predicted and experimental spectra indicates that the calculated geometry and electronic structure are accurate representations of the real molecule. computationalspectroscopylab.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, aiding in the interpretation of experimental NMR data.

Despite a comprehensive search for scholarly articles and research data, there is currently no specific information available in the public domain regarding the theoretical and computational chemistry approaches for the compound “this compound” that align with the requested outline.

Extensive searches were conducted to find literature pertaining to:

Theoretical predictions of the vibrational spectra (IR and Raman) of this compound.

Computational predictions of the NMR chemical shifts for this compound.

Modeling of the reaction mechanisms for the formation and decomposition pathways of this compound.

Transition state analysis for the reaction pathways of this compound.

Prediction of kinetic parameters from computational models for this compound.

The search results did not yield any specific studies, data tables, or detailed research findings that would allow for the creation of an accurate and informative article on these specific topics for this particular compound. The scientific community has not published research that fits the detailed requirements of the requested article.

Therefore, it is not possible to generate the article on "" with the specified sections and subsections while maintaining scientific accuracy and adhering to the provided constraints.

Potential Academic Applications and Fundamental Chemical Processes

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules associated through non-covalent interactions. mdpi.comCrystal engineering, a sub-discipline, involves the rational design of crystalline solids by controlling these intermolecular forces. wikipedia.orgnih.gov

The formation of ordered solid-state structures is dictated by non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. mdpi.comDicyclohexylamine (B1670486) bicarbonate is an ionic salt composed of a dicyclohexylammonium (B1228976) cation and a bicarbonate anion. This structure is rich in opportunities for forming extensive networks of non-covalent bonds.

Co-crystallization is a technique used to combine two or more different molecules into a single, homogeneous crystalline structure. researchgate.netThis method is of significant interest in material science and the pharmaceutical industry for its ability to modify the physicochemical properties of a substance—such as solubility, stability, and melting point—without altering its covalent chemical structure. rsc.orgmdpi.com The formation of dicyclohexylamine bicarbonate is itself an example of salt formation, where the base (dicyclohexylamine) reacts with an acid (carbonic acid, formed from CO2 and water) to produce a salt. Dicyclohexylamine is known to form stable, crystalline salts with various acidic compounds. chemicalbook.comThis property is exploited to isolate or purify other compounds. Tetraaryladamantanes have been used as "chaperones" to co-crystallize with phenol, a solid, through hydrogen bonding, demonstrating how two solids can be brought into a single crystal lattice. beilstein-journals.orgGiven its defined ionic and hydrogen-bonding capabilities, this compound could be explored as a co-former in co-crystallization processes to create new multicomponent materials with tailored properties. mdpi.com

Table 2: Principles of Co-crystallization and Salt FormationFundamental Studies in Carbon Dioxide Chemistry and Carbon Capture

The direct reaction between dicyclohexylamine and carbon dioxide is the basis for the formation of this compound and is highly relevant to the field of carbon capture and storage (CCS). evitachem.comCCS technologies aim to capture CO2 emissions from sources like power plants or directly from the atmosphere to mitigate climate change. acs.orgmdpi.com Amine-based solvents are widely studied for CO2 capture because amines react reversibly with CO2. sun.ac.zaIn aqueous solutions, secondary amines like dicyclohexylamine can react with CO2 to form both carbamates and bicarbonates. researchgate.nettandfonline.comThe reaction of dicyclohexylamine with carbon dioxide in an aqueous solution directly yields this compound. evitachem.comResearch has explored its potential in CO2 capture technologies, and it has been investigated as part of amine-based systems for this purpose. sun.ac.zaontosight.aiSome systems utilize a phase-separation approach, where the amine captures CO2 and precipitates as a carbamic acid or carbonate salt, which can then be easily separated and heated to release the CO2 for storage or utilization. acs.orgThe study of this compound contributes to the fundamental understanding of CO2-amine interactions, which is crucial for designing more efficient and cost-effective carbon capture materials.

Table 3: List of Compound Names

Reversible Carbon Dioxide Absorption and Desorption Mechanisms

Dicyclohexylamine (DCHA), a secondary amine, demonstrates potential in the realm of reversible carbon dioxide (CO₂) capture. wikipedia.org The fundamental mechanism of CO₂ absorption by amines involves a chemical reaction that forms a soluble salt, which can then be reversed by applying heat to release the CO₂.

The interaction between dicyclohexylamine and CO₂ in an aqueous environment leads to the formation of this compound. evitachem.com This reaction is characteristic of secondary amines, which, along with primary amines, initially form a zwitterion that then reacts to form a carbamate (B1207046). aaqr.org However, with sterically hindered amines like dicyclohexylamine, the carbamate formed is often unstable and can hydrolyze to produce bicarbonate and release the free amine, allowing for further CO₂ reaction. aaqr.orgtandfonline.com This characteristic can potentially enhance the CO₂ equilibrium loading capacity. aaqr.org

The general reactions for CO₂ absorption by secondary amines can be summarized as follows:

Carbamate Formation: 2 R₂NH + CO₂ ⇌ R₂NCO₂⁻ + R₂NH₂⁺

Bicarbonate Formation (in the presence of water): R₂NH + CO₂ + H₂O ⇌ R₂NH₂⁺ + HCO₃⁻

Research into various amine solutions has shown that the specific structure of the amine significantly influences its CO₂ absorption and desorption characteristics. For instance, studies comparing different amines have highlighted variations in their CO₂ loading capacity, absorption rates, and the energy required for regeneration. core.ac.ukntnu.no While specific data for this compound is not extensively detailed in the provided search results, the behavior of other hindered amines suggests that it would likely favor bicarbonate formation, potentially leading to a higher CO₂ loading capacity compared to non-hindered amines. aaqr.orgacs.org

The choice of solvent also plays a critical role. While aqueous solutions are common, research into non-aqueous, or "water-lean," solvents has shown potential for improving the desorption process. acs.org For example, shifting from water to organic solvents like N-methyl-2-pyrrolidone (NMP) or monoethylene glycol (MEG) can alter the reaction pathway and thermodynamic potential, potentially making CO₂ desorption easier. acs.org

Role in Bicarbonate-Mediated Chemical Transformations

This compound can serve as a source of bicarbonate ions, which can participate in various chemical transformations. Bicarbonate itself can act as a base or a nucleophile, and its involvement can influence reaction pathways and product formation.

In organic synthesis, dicyclohexylamine is used to form salts with acidic compounds, a technique often employed to purify or handle certain molecules. For instance, it has been used to form a salt with Montelukast, an organic acid, facilitating its isolation and purification. google.com In this context, the subsequent treatment with an acid, such as acetic acid or hydrochloric acid, or a base like sodium bicarbonate, is used to break the amine salt and regenerate the free acid. google.com

Dicyclohexylamine has also been utilized in peptide synthesis, where it can be used to protect carboxyl groups through the formation of dicyclohexylamine salts. Furthermore, it has been employed in the synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a precursor to penicillins and cephalosporins. cdnsciencepub.com In this synthesis, dicyclohexylamine was used to precipitate and purify an intermediate compound. cdnsciencepub.com

While direct, extensive research on this compound as a primary reagent in a wide array of transformations is not prevalent in the provided results, the fundamental reactivity of the bicarbonate ion is well-established. Bicarbonate-mediated procedures have been optimized for reactions such as the synthesis of amine-boranes. purdue.edu The use of sodium bicarbonate is also common for neutralizing reactions and as a basic medium in various chemical processes. google.com

The role of bicarbonate as a potentiator for antimicrobial agents has also been investigated, indicating its ability to modulate the biological activity of other compounds. google.com This suggests that the bicarbonate component of this compound could potentially influence the environment of a chemical reaction in ways that go beyond simple acid-base chemistry.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into dicyclohexylamine (B1670486) and its derivatives has primarily focused on the parent amine, Dicyclohexylamine (DCHA), and its various salts, which have shown significant utility across several industrial applications. Dicyclohexylamine bicarbonate is understood as a salt formed from the weak base DCHA and the weak acid carbonic acid. Upon heating or under acidic conditions, it is expected to decompose, releasing carbon dioxide and water. evitachem.com While specific, in-depth studies on this compound are limited, the extensive research on DCHA provides a foundation for understanding its potential properties and applications.

Key findings for the broader DCHA family of compounds are concentrated in corrosion inhibition and organic synthesis. DCHA and its salts, such as dicyclohexylamine caprylate and nitrite (B80452), are effective corrosion inhibitors, particularly for ferrous metals. atamankimya.comguidechem.comfrontiersin.orgdrdo.gov.in They function as volatile corrosion inhibitors (VCIs), where the compound volatilizes at ambient temperatures to protect metal surfaces within an enclosed space from atmospheric corrosion. atamankimya.comuv.mx The mechanism involves the amine compound adsorbing onto the metal surface, forming a protective film that acts as a physical barrier to corrosive elements. uv.mx Research has employed electrochemical methods such as electrochemical impedance spectroscopy (EIS), linear polarization resistance, and potentiodynamic sweeps to evaluate the inhibitive performance of these compounds. researchgate.net

In organic synthesis, DCHA is used as a catalyst and an intermediate. atamankimya.commade-in-china.comwikipedia.org It serves as a catalyst for producing flexible polyurethane foams and is an intermediate in the manufacturing of rubber vulcanization accelerators, antioxidants, and dyes. atamankimya.comwikipedia.org Methodological advances include the use of DCHA to create ionic liquid matrices for bacterial analysis in mass spectrometry and in the development of palladium catalysts for Suzuki coupling reactions. atamankimya.com

The table below summarizes the key research findings associated with the parent compound, Dicyclohexylamine, which informs the expected behavior of its bicarbonate salt.

| Research Area | Key Findings for Dicyclohexylamine (DCHA) and its Salts | Relevant Methodologies |

| Corrosion Inhibition | Acts as an effective volatile corrosion inhibitor (VCI) for ferrous metals. atamankimya.comguidechem.com Forms a protective adsorbed layer on metal surfaces. uv.mx Inhibition efficiency is dependent on concentration and environmental conditions. uv.mxresearchgate.net | Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization, Weight Loss Measurements, Scanning Electron Microscopy (SEM). researchgate.net |

| Organic Synthesis | Used as a catalyst for polyurethane foams and as an intermediate for rubber accelerators, antioxidants, and pesticides. made-in-china.comwikipedia.org Forms stable crystalline salts with N-protected amino acids. atamankimya.com | Catalytic Hydrogenation, Reductive Amination (for DCHA synthesis). wikipedia.orgchemicalbook.com |

| Material Science | Employed as an additive to enhance mechanical properties of polymers and in coating formulations to improve adhesion. | Not specified in search results. |

Unexplored Areas and Emerging Trends in this compound Research

The most significant unexplored area is the specific characterization and application of this compound itself. While its existence is noted, a comprehensive body of research dedicated to its unique properties is largely absent. Future research should pivot from the general study of DCHA to investigate the specific advantages the bicarbonate anion might confer.

Key Unexplored Areas:

Synthesis and Characterization: Detailed studies on optimized synthesis routes for high-purity this compound and its full physicochemical characterization are needed. This includes determining its precise melting point, solubility in various solvents, vapor pressure, and thermal decomposition profile. evitachem.comgoogle.com

Corrosion Inhibition Performance: While other DCHA salts are known VCIs, the efficacy of the bicarbonate salt has not been thoroughly evaluated. drdo.gov.in Research is needed to compare its performance against established inhibitors like dicyclohexylamine nitrite and caprylate, particularly in environments with varying humidity and acidic gas concentrations (e.g., CO₂ and SO₂). frontiersin.orgdrdo.gov.in

"Green" Chemistry Potential: The bicarbonate form is inherently derived from carbonic acid, suggesting it could be a more environmentally benign alternative to nitrite-based salts. An emerging trend is the development of "green" corrosion inhibitors to reduce environmental toxicity. researchgate.net Research into the biodegradability and ecotoxicity of this compound is essential to validate its green credentials. The parent amine, DCHA, is considered readily biodegradable, which is a promising indicator. oecd.org

Controlled Release Applications: The decomposition of the bicarbonate salt to release CO₂ and the parent amine could be exploited. evitachem.com This property could be useful for applications requiring the controlled release of DCHA, for instance, as a pH-triggered catalyst or buffering agent in specific chemical processes. evitachem.com

Emerging Trends:

An emerging trend in materials science is the design of smart or functional materials. This compound could be investigated for incorporation into smart coatings that release the inhibitive amine in response to specific environmental triggers like a drop in pH, which would signal the onset of acidic corrosion conditions.

Interdisciplinary Research Opportunities and Challenges

The study of this compound presents numerous opportunities for interdisciplinary collaboration, primarily at the intersection of chemistry, materials science, and environmental science.

Interdisciplinary Opportunities:

Chemistry and Materials Science: Organic chemists can focus on the synthesis and purification of this compound, while materials scientists can investigate its application as a VCI. This includes impregnating it into packaging materials (polymers) and studying the release kinetics and the resulting anti-corrosion performance on various metal alloys. europa.eu Collaborative efforts could lead to the development of advanced, long-lasting anti-corrosion packaging solutions.

Environmental Science and Chemical Engineering: A significant opportunity exists for environmental scientists and chemical engineers to study the lifecycle of this compound. This involves assessing its biodegradability, potential impacts on aquatic ecosystems, and developing treatment methods for industrial wastewater containing the compound. oecd.orgresearchgate.net Given that DCHA is a degradation product of the rubber accelerator DCBS, understanding the environmental fate of its salts is of practical importance. oecd.org

Computational and Experimental Chemistry: Theoretical chemists can use computational modeling, such as Density Functional Theory (DFT), to predict the adsorption behavior and interaction energy of this compound on metal surfaces. frontiersin.org These theoretical findings can guide experimentalists in designing more efficient corrosion inhibition systems, creating a synergistic loop between prediction and empirical validation.

Challenges:

Lack of Foundational Data: The primary challenge is the scarcity of fundamental data specifically on this compound. Any interdisciplinary project must first address this gap by performing basic synthesis and characterization.

Distinguishing Properties: A key challenge will be to demonstrate that the bicarbonate salt offers significant advantages over other well-studied DCHA salts (e.g., nitrite, chromate, caprylate) or related compounds like cyclohexylamine (B46788) carbonate to justify its development and use. drdo.gov.inuv.mx

Environmental and Regulatory Scrutiny: As with many amine-based compounds, there may be regulatory hurdles and environmental concerns to address. Thorough toxicological and environmental impact studies will be required, which can be time-consuming and resource-intensive. researchgate.net

The table below outlines potential interdisciplinary research paths.

| Collaborating Fields | Research Focus | Potential Outcome |

| Organic Chemistry & Materials Science | Synthesis of high-purity this compound and its incorporation into polymer films for VCI applications. | Advanced anti-corrosion packaging materials with controlled inhibitor release. |

| Environmental Science & Toxicology | Assessing the biodegradability and aquatic toxicity of this compound. oecd.org | A comprehensive environmental profile to determine its viability as a "green" chemical. |

| Computational Chemistry & Electrochemistry | Modeling the interaction of the inhibitor with metal surfaces and validating predictions with electrochemical experiments. frontiersin.org | Deeper mechanistic understanding leading to the design of more effective VCI systems. |

Q & A

Q. What are the recommended methods for synthesizing dicyclohexylamine bicarbonate, and how can purity be verified?

- Methodological Answer : Synthesis typically involves neutralizing dicyclohexylamine (CAS 101-83-7) with carbon dioxide or bicarbonate salts under controlled pH. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted amine or byproducts. Purity verification requires:

- Nuclear Magnetic Resonance (NMR) : Check for characteristic peaks (e.g., cyclohexyl proton signals at 1.0–2.5 ppm and bicarbonate resonance).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (≥95% purity threshold).

- Elemental Analysis : Confirm C, H, and N percentages align with theoretical values (C₁₂H₂₃N·HCO₃).

Experimental protocols must detail solvents, temperatures, and stoichiometry to ensure reproducibility .

Q. What analytical techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Bicarbonate’s asymmetric CO stretching (~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 186 (dicyclohexylamine) and 61 (bicarbonate fragment).

- Thermogravimetric Analysis (TGA) : Decomposition steps between 100–200°C (loss of CO₂ and H₂O).

Cross-reference data with literature and ensure instrument calibration using certified standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Answer : Contradictions often arise from:

- Varied pH conditions : Solubility increases in acidic media due to protonation of the amine. Use standardized buffers (e.g., pH 4–9) and report exact conditions .

- Impurity interference : Residual solvents or byproducts alter solubility. Validate purity via NMR/HPLC before testing .

- Temperature control : Conduct experiments at 25°C ± 0.5°C and document equilibration time.

Statistical tools (e.g., ANOVA) can identify outliers, and meta-analyses of published data should account for methodological heterogeneity .

Q. What experimental strategies are recommended for studying the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation rates using UV-Vis spectroscopy (absorbance changes at 210–230 nm) across pH 2–10.

- Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate or citrate) to avoid side reactions.

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., dicyclohexylamine and CO₂).

- Computational Modeling : Predict hydrolysis pathways using quantum mechanical calculations (e.g., DFT).

Include controls (e.g., inert atmosphere) to isolate pH effects from oxidative degradation .

Key Physicochemical Properties of this compound

Methodological Notes